STAT3 SH2 Binding Affinity vs Stattic
In a fluorescence polarization competition assay using the STAT3 SH2 domain and a FAM-labeled phosphopeptide (GpYLPQTV), STAT3-IN-17 exhibited an IC50 of 0.23 µM, while the well-known STAT3 inhibitor Stattic showed an IC50 of 5.1 µM under identical conditions [1]. This represents a 22-fold improvement in binding potency.
| Evidence Dimension | STAT3 SH2 domain – phosphopeptide binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 µM |
| Comparator Or Baseline | Stattic: 5.1 µM |
| Quantified Difference | 22-fold lower IC50 |
| Conditions | Fluorescence polarization assay, STAT3 SH2 domain (residues 127–722), FAM-GpYLPQTV probe, 1 h incubation at 25 °C |
Why This Matters
For assay development or target engagement studies requiring potent STAT3 inhibition, STAT3-IN-17 achieves effective concentrations an order of magnitude lower than Stattic, reducing compound consumption and off-target risks.
- [1] Zhang, Y., et al. Discovery of STAT3-IN-17 as a potent and selective STAT3 inhibitor with oral antitumor efficacy. Journal of Medicinal Chemistry. 2021, 64(15), 11230-11248. DOI: 10.1021/acs.jmedchem.1c00873 View Source
